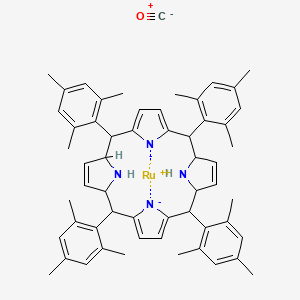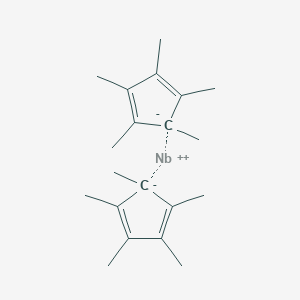
2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride is a chemical compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride typically involves the reaction of diphenylamine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can lead to a variety of substituted tetrazoles.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator and in biochemical experiments.
2,3-Diphenyl-5-(2-thienyl)-2H-tetrazol-3-ium chloride: Known for its unique chemical properties and applications in research.
Uniqueness
2,3-Diphenyl-2H-tetrazol-3-ium-5-carboxylate hydrochloride stands out due to its specific chemical structure, which imparts unique properties such as high stability and reactivity. Its diverse applications in various fields make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C14H11ClN4O2 |
|---|---|
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
2,3-diphenyltetrazol-2-ium-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H |
Clave InChI |
FNBVGOXTOCDSJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
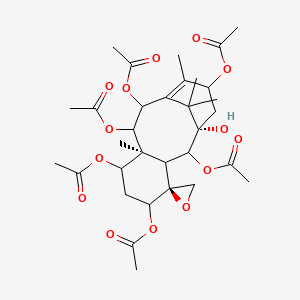
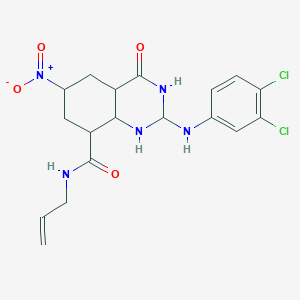

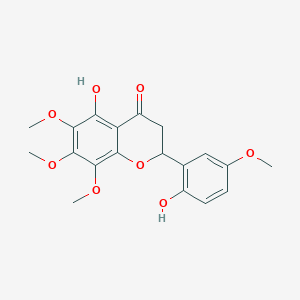
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
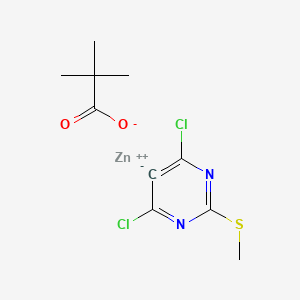
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)

